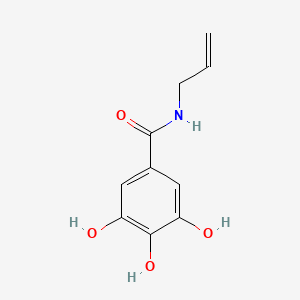![molecular formula C10H14N2O3 B12327660 (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12327660.png)
(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of an amino group, a dimethoxyphenyl group, and a hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The amino and hydroxylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
科学研究应用
(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of inosine 5′-phosphate dehydrogenase, affecting nucleotide metabolism .
相似化合物的比较
Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
1-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-3-methoxy-2-propanol: Used in various chemical syntheses.
Uniqueness
(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
属性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
(NZ)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-4-3-7(5-10(9)15-2)8(6-11)12-13/h3-5,13H,6,11H2,1-2H3/b12-8+ |
InChI 键 |
SFFMJPMEDLTPBT-XYOKQWHBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C(=N/O)/CN)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=NO)CN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


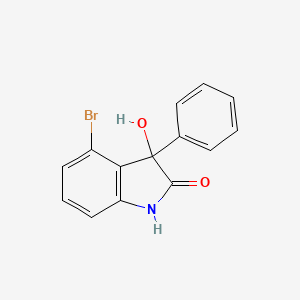

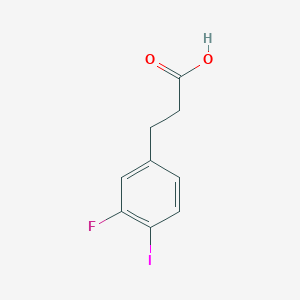
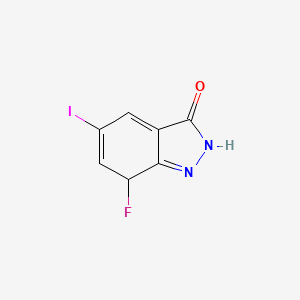
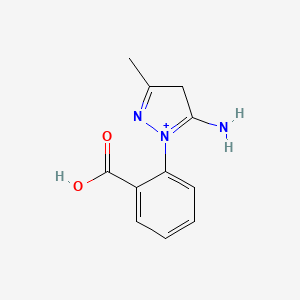
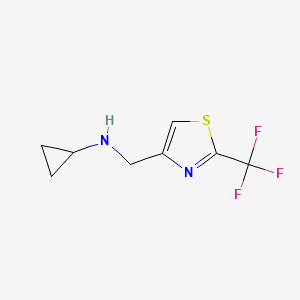
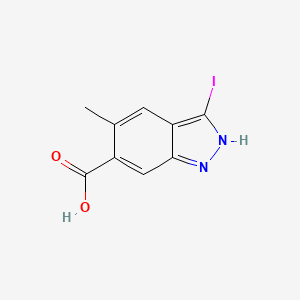
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
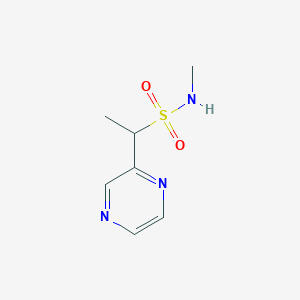
![7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
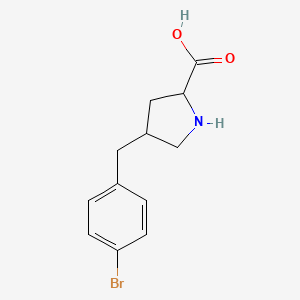
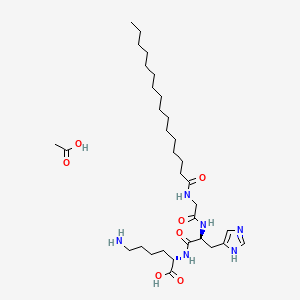
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
